N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S/c1-19(2)9-8-17-15(21)16(22)18-12-14-20(10-11-25-14)26(23,24)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUVABIAWPJUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves multiple steps, typically starting with the preparation of the oxazolidin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, followed by the attachment of the ethanediamide chain through amide bond formation. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group or the oxazolidin ring, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, including its use as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the oxazolidin ring and ethanediamide chain provide additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Variations
The target compound shares a core ethanediamide (oxalamide) backbone with several analogues, differing primarily in sulfonamide substituents and heterocyclic rings. Key comparisons include:
Table 1: Structural Comparisons of Ethanediamide Derivatives
*Estimated molecular formula: C₁₉H₂₇N₃O₅S (MW ≈ 453.5).
Key Observations:
- Heterocyclic Rings : The oxazolidin ring (5-membered) in the target compound vs. oxazinan (6-membered) in others affects ring strain and conformational flexibility .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) may enhance sulfonamide reactivity, while electron-donating groups (e.g., OCH₃ in ) improve membrane permeability.
- Side Chains: The dimethylaminoethyl group in the target compound mirrors bioactive analogues like compound 1h (), where such groups correlate with improved antitumor activity .
Biological Activity
N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a compound with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H25N3O6S
- Molecular Weight : 447.5 g/mol
- Structure : The compound features a benzenesulfonyl group attached to an oxazolidin ring and an ethanediamide moiety, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, particularly enzymes and receptors. The benzenesulfonyl group enhances binding affinity through strong interactions at active sites, while the oxazolidin ring and ethanediamide chain provide additional stabilization through hydrogen bonding and steric effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show promise as antimicrobial agents. The oxazolidin ring is known for its role in inhibiting bacterial protein synthesis, making this compound a candidate for further investigation in antibiotic development.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been explored for its potential to inhibit serine proteases, which are critical in various physiological processes.
- Cytotoxicity : Some derivatives of oxazolidin compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be evaluated for anticancer properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or structural analogs:
- A study on oxazolidin derivatives demonstrated their effectiveness against Gram-positive bacteria, highlighting the potential of this class for developing new antibiotics .
- Research into enzyme inhibition revealed that certain oxazolidin compounds can modulate the activity of proteases involved in cancer progression, indicating a therapeutic avenue worth exploring .
- A comparative analysis of structural analogs found that modifications to the benzenesulfonyl group significantly affected binding affinity and selectivity towards target enzymes .
Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Oxazolidin A | Antimicrobial | |
| Oxazolidin B | Enzyme Inhibition | |
| Oxazolidin C | Cytotoxicity |
Mechanistic Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of serine proteases |
| Antimicrobial Action | Inhibits bacterial protein synthesis |
| Cytotoxic Effects | Induces apoptosis in cancer cell lines |
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the oxazolidin-2-ylmethyl intermediate. A common approach includes:
- Step 1 : Reacting 3-(benzenesulfonyl)-1,3-oxazolidine with a methylating agent to introduce the methyl group at the oxazolidin-2-yl position .
- Step 2 : Coupling the intermediate with N-[2-(dimethylamino)ethyl]ethanediamide using carbodiimide coupling agents (e.g., EDC) in a solvent system like acetonitrile:water (3:1) .
- Step 3 : Purification via crystallization (e.g., methanol:water mixtures) or column chromatography.
Key Considerations : Monitor reaction progress with TLC and optimize pH to minimize side reactions .
Basic: Which spectroscopic methods are most effective for structural characterization?
Answer:
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the oxazolidin-2-ylmethyl and dimethylaminoethyl groups. For example, the benzenesulfonyl group shows aromatic proton signals at δ 7.5–8.0 ppm, while the dimethylaminoethyl group exhibits a singlet for N(CH3)2 near δ 2.2–2.5 ppm .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .
Advanced: How can researchers optimize coupling efficiency in the final amidation step?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) improve nucleophilicity of the amine group .
- Temperature Control : Maintain mild conditions (0–25°C) to prevent racemization or decomposition .
- Purification : Use preparative HPLC to isolate the product from unreacted starting materials .
Advanced: What strategies address contradictions in reported biological activities?
Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables .
- Purity Verification : Ensure >95% purity via HPLC and elemental analysis, as impurities (e.g., residual solvents) may skew results .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, comparing results across studies .
- Meta-Analysis : Cross-reference data from peer-reviewed journals (excluding non-academic sources like BenchChem) to identify trends .
Basic: What are the primary applications in medicinal chemistry research?
Answer:
- Target Identification : Investigate interactions with enzymes (e.g., proteases) or receptors (e.g., neurotransmitter transporters) via competitive binding assays .
- Lead Optimization : Modify the dimethylaminoethyl group to enhance blood-brain barrier penetration for CNS-targeted therapies .
- Toxicity Screening : Use in vitro models (e.g., hepatocyte cultures) to assess metabolic stability and cytotoxicity .
Advanced: How to resolve ambiguities in reaction mechanisms for sulfonyl group introduction?
Answer:
- Isotopic Labeling : Use 34S-labeled benzenesulfonyl chloride to track incorporation via MS .
- Kinetic Studies : Perform time-resolved NMR to identify intermediates (e.g., sulfonate esters) .
- Computational Chemistry : Simulate reaction pathways using DFT (e.g., Gaussian 09) to validate proposed mechanisms .
Basic: What analytical techniques confirm batch-to-batch consistency?
Answer:
- Chromatography : UPLC with UV detection (λ = 254 nm) to compare retention times .
- Thermal Analysis : DSC (Differential Scanning Calorimetry) to verify melting point consistency (±1°C) .
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values within 0.3% error .
Advanced: How to model the compound’s pharmacokinetic properties computationally?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, solubility, and CYP450 interactions .
- MD Simulations : Run GROMACS simulations to study membrane permeability (e.g., POPC lipid bilayers) .
- QSAR Analysis : Develop regression models correlating structural features (e.g., sulfonyl group electronegativity) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
